Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.5g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 333774-29-1) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4S2
- Molecular Weight : 355.47 g/mol
- CAS Number : 333774-29-1
The compound features a benzothiophene core structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 23.2 μM , indicating potent cytotoxic effects.
- Mechanism of Action :
- Induction of apoptosis was confirmed through flow cytometry, showing significant increases in both early and late apoptotic cells.
- Cell cycle analysis indicated a G2/M phase arrest, suggesting interference with cell proliferation mechanisms.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 23.2 | Induces apoptosis |
Other lines | 52.9 - 95.9 | Moderate activity observed |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is beneficial in conditions like Alzheimer's disease.
Analgesic Activity
Research into the analgesic properties of related compounds indicates that derivatives of this class can provide pain relief exceeding that of standard analgesics like metamizole. The "hot plate" method demonstrated significant analgesic effects in animal models.
Case Studies and Research Findings
-
Apoptosis Induction in MCF-7 Cells :
- A study found that treatment with the compound resulted in a 26.86% reduction in cell viability after 48 hours.
- Flow cytometry results indicated a substantial increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
-
Cell Cycle Analysis :
- The compound caused an increase in G2/M phase population by 1.48-fold , demonstrating its role in disrupting normal cell cycle progression.
-
Neuroprotection Studies :
- Preliminary data suggests potential benefits in neurodegenerative models through AChE inhibition, although further studies are needed to confirm these effects.
Properties
IUPAC Name |
ethyl 2-(3-acetylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-3-21-16(20)14-11-6-4-5-7-12(11)23-15(14)17-13(19)8-9-22-10(2)18/h3-9H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPGSUWSAXPIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.